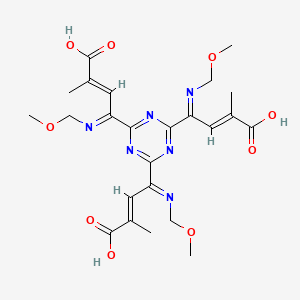
1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes three methoxymethyl-imino-methylene groups attached to a triazine core, each of which is further linked to a trimethacrylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate typically involves the reaction of cyanuric chloride with methoxymethylamine and trimethacrylic acid. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with methoxymethylamine in the presence of a base such as triethylamine. This step results in the formation of 2,4,6-tris(methoxymethylamino)-1,3,5-triazine.
Step 2: The intermediate product is then reacted with trimethacrylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.
Polymerization: The trimethacrylate groups can undergo free radical polymerization, leading to the formation of cross-linked polymer networks.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Major Products Formed
Substitution Reactions: Substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of advanced polymeric materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable polymeric networks.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate involves its ability to form stable covalent bonds with various substrates. The triazine core acts as a scaffold, while the methoxymethyl-imino-methylene groups provide reactive sites for further functionalization. The trimethacrylate groups enable polymerization, leading to the formation of cross-linked networks. These properties make it suitable for applications in drug delivery, where it can encapsulate therapeutic agents and release them in a controlled manner.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-triyltris(methoxymethyl)amine: Similar structure but lacks the trimethacrylate groups, limiting its polymerization potential.
2,4,6-Tris(aminomethyl)-1,3,5-triazine: Contains amino groups instead of methoxymethyl-imino-methylene groups, leading to different reactivity and applications.
1,3,5-Triazine-2,4,6-triyltris(thiomethyl)amine:
Uniqueness
1,3,5-Triazine-2,4,6-triyltris(((methoxymethyl)imino)methylene) trimethacrylate is unique due to its combination of a triazine core with methoxymethyl-imino-methylene and trimethacrylate groups. This unique structure allows it to undergo both nucleophilic substitution and polymerization reactions, making it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
94108-95-9 |
|---|---|
Formule moléculaire |
C24H30N6O9 |
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
(E,4E)-4-[4,6-bis[(E)-C-[(E)-2-carboxyprop-1-enyl]-N-(methoxymethyl)carbonimidoyl]-1,3,5-triazin-2-yl]-4-(methoxymethylimino)-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C24H30N6O9/c1-13(22(31)32)7-16(25-10-37-4)19-28-20(17(26-11-38-5)8-14(2)23(33)34)30-21(29-19)18(27-12-39-6)9-15(3)24(35)36/h7-9H,10-12H2,1-6H3,(H,31,32)(H,33,34)(H,35,36)/b13-7+,14-8+,15-9+,25-16+,26-17+,27-18+ |
Clé InChI |
RCROTKXRUVKMML-MJRQROIBSA-N |
SMILES isomérique |
C/C(=C\C(=N/COC)\C1=NC(=NC(=N1)/C(=N/COC)/C=C(/C(=O)O)\C)/C(=N/COC)/C=C(/C(=O)O)\C)/C(=O)O |
SMILES canonique |
CC(=CC(=NCOC)C1=NC(=NC(=N1)C(=NCOC)C=C(C)C(=O)O)C(=NCOC)C=C(C)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


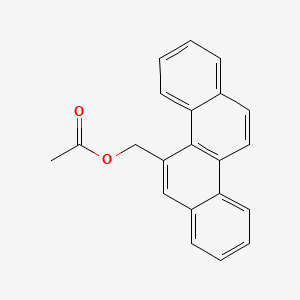

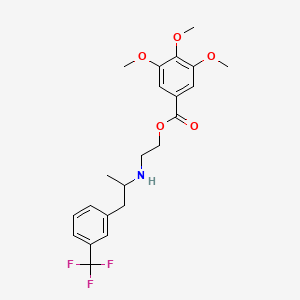

![ethyl 4-[[2-(dimethylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13777855.png)
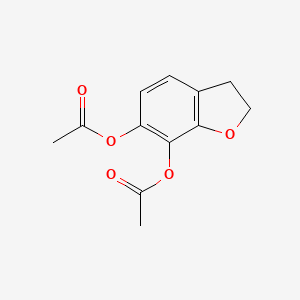

![N-[1-[2-amino-3-(4-chlorophenyl)-1-oxopropyl]-3-pyrrolidinyl]-N-(cyclohexylmethyl)-2-methylpropanamide; 2,2,2-trifluoroacetic acid](/img/structure/B13777861.png)
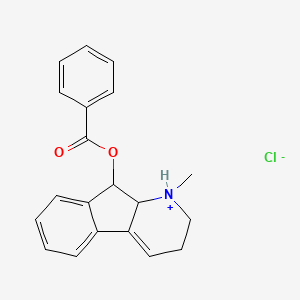
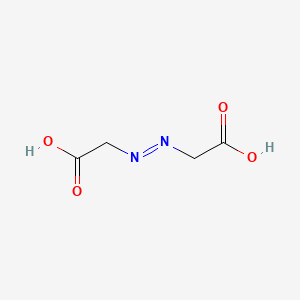
![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
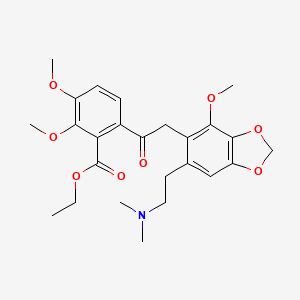
![4'-Formyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13777903.png)

